5-Iodo-2-methyl-3-(trifluoromethyl)aniline
Description
Significance of Substituted Aniline (B41778) Derivatives in Chemical Synthesis
Substituted anilines are a cornerstone class of organic compounds, serving as pivotal precursors and intermediates in a vast array of chemical syntheses. guidechem.com Their utility stems from the reactive amino group (-NH2) attached to an aromatic ring, which can be readily transformed into a wide variety of other functional groups. For instance, the amino group can undergo diazotization to form a diazonium salt, which is a remarkably versatile intermediate that can be converted into halides, hydroxyls, nitriles, and other functionalities via reactions like the Sandmeyer reaction. guidechem.com
Furthermore, the aniline core itself is highly susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic ring. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. This reactivity makes substituted anilines indispensable starting materials for the synthesis of dyes, polymers, and, most notably, pharmaceuticals. Many drug molecules contain an aniline or a derivative thereof, highlighting the importance of this structural motif in medicinal chemistry. They are fundamental building blocks for creating heterocyclic compounds and are frequently employed in carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination, to construct more complex amine-containing structures. wikipedia.orglibretexts.org
The Strategic Role of Trifluoromethyl and Iodo Substituents in Molecular Design
The specific substituents on an aniline ring dramatically influence its chemical and physical properties. The trifluoromethyl (-CF3) group and the iodo (-I) atom, as seen in 5-Iodo-2-methyl-3-(trifluoromethyl)aniline, are particularly strategic choices in modern molecular design for distinct but complementary reasons.
Trifluoromethyl Group: The -CF3 group is one of the most important fluorinated moieties in medicinal chemistry. mdpi.com Its inclusion in a molecule can profoundly and beneficially alter its properties. Due to the high electronegativity of fluorine atoms, the -CF3 group is strongly electron-withdrawing, which can significantly impact the acidity or basicity of nearby functional groups and modify the electronic nature of the aromatic ring. Key advantages of incorporating a -CF3 group include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation, which can increase the half-life of a drug molecule in the body. mdpi.com
Increased Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes and enhance its bioavailability. nih.gov
Modulation of Binding Affinity: As a bioisostere for groups like methyl or chloro, the -CF3 group can fine-tune the steric and electronic interactions of a drug candidate with its biological target, often leading to improved binding affinity and selectivity. mdpi.com
| Property | Description | Impact in Molecular Design |
| Metabolic Stability | Resistant to enzymatic degradation due to strong C-F bonds. | Increases drug half-life and efficacy. |
| Lipophilicity | Increases solubility in lipids and non-polar solvents. | Enhances membrane permeability and bioavailability. |
| Electron-Withdrawing | Strongly withdraws electron density from the attached ring. | Modifies pKa of nearby groups and reaction chemistry. |
| Bioisosterism | Can sterically mimic other groups like chlorine or methyl. | Allows for fine-tuning of drug-receptor interactions. |
Iodo Group: The iodine substituent is prized in synthetic organic chemistry primarily for its role as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. Aryl iodides are more reactive than their bromide or chloride counterparts in the crucial oxidative addition step of catalytic cycles. This makes the iodo group a versatile handle for introducing molecular complexity. It enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:
Suzuki Coupling: Reaction with boronic acids to form biaryl structures. researchgate.netnih.gov
Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne linkages. organic-chemistry.orgrsc.org
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds. wikipedia.orgorganic-chemistry.org
Heck Coupling: Reaction with alkenes.
The presence of an iodine atom on an aromatic ring thus provides a reliable and reactive site for late-stage functionalization, allowing chemists to build complex molecules in a modular fashion.
Contextualizing this compound within Halogenated and Trifluoromethylated Anilines
This compound belongs to a broader class of halogenated and trifluoromethylated anilines, which are highly valued as synthetic intermediates. The synthesis of these compounds often requires multi-step sequences. A common strategy involves the nitration of a substituted benzene (B151609) ring, followed by the reduction of the nitro group to an aniline. google.com Halogenation and trifluoromethylation can be performed at various stages of this sequence, depending on the directing effects of the existing substituents.
For instance, the synthesis of the non-iodinated precursor, 2-methyl-3-(trifluoromethyl)aniline (B1301044), is a known process that serves as a key intermediate for pharmaceuticals like the anti-inflammatory drug flunixin. tuodaindus.comgoogle.com The introduction of the iodine atom can be achieved through methods like electrophilic iodination or, more specifically for anilines, via a Sandmeyer-type reaction. This process involves the diazotization of the aniline's amino group with nitrous acid, followed by the introduction of iodide (e.g., from potassium iodide), which displaces the diazonium group to install the iodine atom on the ring. guidechem.com A described synthesis for an iodo-substituted trifluoromethylaniline involves dissolving 2-methyl-3-trifluoromethylaniline in aqueous sulfuric acid, treating it with sodium nitrite (B80452) to form the diazonium salt, and then adding potassium iodide to yield the final iodinated product. guidechem.com
This synthetic accessibility, combined with the dual functionality imparted by the trifluoromethyl and iodo groups, makes compounds like this compound powerful and versatile building blocks in synthetic campaigns.
Overview of Research Areas Pertaining to this compound and Analogues
The molecular architecture of this compound makes it a prime candidate for use in several key areas of chemical research, particularly in the synthesis of bioactive compounds and functional materials. While specific published applications of this exact molecule are often found within patent literature, its utility can be inferred from the well-established reactivity of its constituent functional groups.
The primary research application for this compound is as a versatile intermediate in palladium-catalyzed cross-coupling reactions. The aryl iodide moiety is the most reactive site for such transformations, allowing for the selective formation of new bonds without disturbing the other substituents under carefully controlled conditions. Researchers can leverage this reactivity to synthesize libraries of complex molecules for drug discovery screening.
| Reaction Type | Coupling Partner | Bond Formed | Potential Application |
| Suzuki Coupling | Organoboron Reagents | C-C (Aryl-Aryl) | Synthesis of biaryl scaffolds for pharmaceuticals, OLEDs. |
| Buchwald-Hartwig | Amines, Amides | C-N | Construction of complex amine-containing drugs, ligands. |
| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkyne) | Building blocks for natural products, conjugated materials. |
| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Synthesis of substituted styrenes and stilbenes. |
Following a cross-coupling reaction at the iodo position, the amino group offers a secondary site for modification. It can be acylated, alkylated, or used as a directing group for further substitutions on the ring, providing a pathway to highly complex and diverse molecular structures. The stable trifluoromethyl group is carried through these synthetic steps, ultimately imparting its beneficial physicochemical properties to the final target molecule. Therefore, the principal research area for this compound and its analogues is as a foundational building block for creating novel chemical entities with potential applications in medicinal chemistry, agrochemistry, and materials science. tuodaindus.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7F3IN |
|---|---|
Molecular Weight |
301.05 g/mol |
IUPAC Name |
5-iodo-2-methyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c1-4-6(8(9,10)11)2-5(12)3-7(4)13/h2-3H,13H2,1H3 |
InChI Key |
DRJCQGBNVGYPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)I)C(F)(F)F |
Origin of Product |
United States |
Applications in Advanced Chemical Research and Development
Building Blocks for Complex Molecular Architectures in Research
The distinct arrangement of functional groups on the aniline (B41778) ring of 5-Iodo-2-methyl-3-(trifluoromethyl)aniline makes it a valuable precursor in the development of sophisticated molecular structures. The presence of the iodine atom allows for various cross-coupling reactions, while the methyl and trifluoromethyl groups influence the electronic properties and steric hindrance of the molecule, enabling precise control over reaction outcomes.
Precursors in Pharmaceutical Lead Compound Synthesis
In the realm of pharmaceutical research, aniline derivatives are fundamental components in the synthesis of a wide array of therapeutic agents. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and binding affinity of drug candidates. nih.gov The specific substitution pattern of this compound offers a unique starting point for the generation of novel pharmaceutical lead compounds. Its utility is highlighted in the development of molecules targeting various diseases. For instance, derivatives of trifluoromethyl-substituted anilines have been investigated for their potential as anticancer agents. mdpi.com The synthesis of complex heterocyclic systems, which are common scaffolds in many drugs, can be facilitated by using this compound as a key intermediate. dcu.ie
Intermediates in Agrochemical Active Ingredient Development
The development of new agrochemicals relies on the creation of molecules with high efficacy and specific modes of action. Trifluoromethyl-containing compounds have shown significant potential in this area. nih.gov this compound serves as a crucial intermediate in the synthesis of novel pesticides and herbicides. The strategic placement of the iodo, methyl, and trifluoromethyl groups allows for the systematic modification of the molecule to optimize its biological activity and environmental profile.
Contribution to Material Science and Advanced Functional Materials
Beyond its applications in the life sciences, this compound is also a valuable component in the field of material science. The incorporation of fluorinated groups can impart unique and desirable properties to materials, including thermal stability and specific electronic characteristics.
Synthesis of Specialty Dyes and Pigments
Aniline derivatives have a long history in the synthesis of dyes and pigments. primescholars.com The presence of the trifluoromethyl group in this compound can be leveraged to create specialty colorants with enhanced properties. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic transitions within the dye molecule, potentially leading to brighter and more stable colors. These high-performance dyes and pigments find use in a variety of applications, from textiles to advanced imaging systems.
Integration into Electronic Materials
The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive building block for electronic materials. tuodaindus.com Its derivatives can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. The ability to tune the electronic characteristics of the final material through chemical modification of this aniline derivative is a key advantage in this field.
Modification of Polymer and Specialty Material Properties
The introduction of fluorinated compounds into polymers can significantly alter their properties. This compound can be used as a monomer or a modifying agent to create specialty polymers with enhanced thermal stability, chemical resistance, and specific surface properties. These materials are valuable in demanding applications, such as in the aerospace and electronics industries.
Based on a comprehensive search for "this compound," there is insufficient scientific literature available to detail its specific applications as requested in the provided outline. The search did not yield specific research findings, data, or detailed discussions regarding the direct use of this particular chemical compound in the specified areas of advanced chemical research and development.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and content inclusions for "this compound." General information on related topics such as ligand design, asymmetric synthesis, radioiodination, and isotopic labeling exists, but linking these processes specifically to "this compound" would require speculation beyond the available evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that offers deep insight into the atomic arrangement of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a comprehensive structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectroscopy reveals information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the iodo, methyl, and trifluoromethyl substituents. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0 - 7.5 | Doublet | 1H |
| Aromatic CH | 6.8 - 7.3 | Doublet | 1H |
| Amine (NH₂) | 3.5 - 5.0 | Broad Singlet | 2H |
| Methyl (CH₃) | 2.0 - 2.5 | Singlet | 3H |
| Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| Aromatic C-I | 85 - 95 | Singlet |
| Aromatic C-NH₂ | 140 - 150 | Singlet |
| Aromatic C-CH₃ | 120 - 130 | Singlet |
| Aromatic C-CF₃ | 130 - 140 | Quartet |
| Aromatic CH | 115 - 135 | Singlet |
| Aromatic CH | 115 - 135 | Singlet |
| CF₃ | 120 - 130 | Quartet |
| CH₃ | 15 - 25 | Singlet |
| Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique for characterizing this molecule. Since ¹⁹F has a nuclear spin of ½ and is 100% abundant, it is a highly sensitive nucleus for NMR. The ¹⁹F NMR spectrum for this compound is expected to show a single sharp signal, a singlet, as there are no other neighboring fluorine atoms to cause splitting. The chemical shift of this signal is characteristic of the trifluoromethyl group attached to an aromatic ring and serves as a key identifier for the compound.
Interactive Data Table: Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |
| Ar-CF₃ | -60 to -65 | Singlet |
| Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions. |
High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential analytical technique for determining the elemental formula of a compound with high accuracy. For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental mass can then be compared to the calculated mass based on its chemical formula, C₈H₇F₃IN, to confirm its elemental composition. The monoisotopic mass of this compound is calculated to be 300.95752 Da. uni.lu An HRMS measurement providing a mass-to-charge ratio (m/z) very close to this value would provide strong evidence for the compound's identity.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₈H₇F₃IN |
| Calculated Monoisotopic Mass | 300.95752 Da |
| Predicted [M+H]⁺ | 301.96480 m/z |
| Note: Data derived from PubChem entry for the hydrochloride salt of the compound. uni.lu |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are used to separate components of a mixture, making them ideal for assessing the purity of a substance and for isolating the desired compound from reaction byproducts or starting materials.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for analyzing volatile compounds. hmdb.ca For this compound, GC can be employed to determine its purity. In a GC analysis, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. A pure sample will ideally show a single peak in the chromatogram. The presence of additional peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component. The choice of column and temperature program is critical for achieving good separation from potential impurities. hmdb.ca
Spectroscopic Characterization and Analytical Methodologies in Research
While specific, validated analytical methods for this compound are not extensively detailed in publicly available literature, methodologies can be effectively established based on the analysis of structurally similar compounds, such as other halogenated trifluoromethylanilines. srce.hrresearchgate.net These related methods provide a strong foundation for developing specific and sensitive assays for the target compound.
High-Performance Liquid Chromatography is an indispensable tool for assessing the purity of this compound and for the separation and identification of potential process-related impurities or degradation products. thermofisher.comgoogle.com A reversed-phase HPLC (RP-HPLC) method, similar to those developed for analogous compounds like 3-bromo-5-(trifluoromethyl)aniline, is typically employed. srce.hrresearchgate.net This approach allows for the effective separation of the main compound from any impurities that may be present. nih.gov
A representative HPLC method would involve a C18 stationary phase, which is well-suited for the separation of moderately polar to nonpolar compounds. A gradient elution using a mixture of an aqueous mobile phase (like water) and an organic solvent (like acetonitrile) allows for the efficient elution of compounds with varying polarities. srce.hr UV detection is commonly used for aromatic compounds due to their strong chromophores. srce.hrthermofisher.com
Detailed findings from research on closely related molecules show that this technique can successfully separate the main component from various impurities, including isomers and di-substituted derivatives. researchgate.net The optimization of parameters such as column temperature, flow rate, and the gradient profile is critical to achieving baseline separation of all relevant peaks. srce.hr
| Parameter | Condition | Reference |
|---|---|---|
| Column | Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) | srce.hr |
| Mobile Phase A | Water | srce.hr |
| Mobile Phase B | Acetonitrile | srce.hr |
| Gradient | Linear gradient from 32% B to 67% B over 35 minutes | srce.hr |
| Flow Rate | 1.0 mL/min | srce.hr |
| Column Temperature | 50 °C | srce.hr |
| Detection | UV at 224 nm | srce.hr |
Supercritical Fluid Chromatography has emerged as a powerful and preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact compared to normal-phase LC. nih.govchromatographyonline.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent, typically an alcohol like methanol (B129727) or ethanol, to modulate solute retention and selectivity. researchgate.net This technique is particularly advantageous for resolving enantiomers, which are non-superimposable mirror images of a chiral molecule that often exhibit different pharmacological activities. chromatographyonline.com
For the chiral analysis of this compound, which may exist as enantiomers if a chiral center is present or introduced, SFC would be the method of choice. The separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being the most commonly and successfully used for a wide range of compounds. chromatographyonline.comresearchgate.net
The unique properties of supercritical fluids allow for high flow rates and rapid analysis times without sacrificing chromatographic efficiency. chromatographyonline.com Method development in SFC involves screening different chiral columns and alcohol modifiers to find the optimal conditions for enantiomeric resolution. Parameters such as back pressure, temperature, and the percentage of the co-solvent are fine-tuned to maximize the separation factor and resolution between the enantiomers. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralpak IC (4.6 x 150 mm, 3 µm) | researchgate.net |
| Mobile Phase | Isocratic 4% MeOH with 25mM IBA in CO₂ | researchgate.net |
| Flow Rate | 2.5 mL/min | researchgate.net |
| Backpressure | 150 bar | researchgate.net |
| Column Temperature | 40 °C | researchgate.net |
| Detection | UV/MS | researchgate.net |
Mechanistic and Theoretical Investigations of 5 Iodo 2 Methyl 3 Trifluoromethyl Aniline Reactivity
Elucidation of Reaction Mechanisms in Synthetic Transformations
The presence of an iodo group, a methyl group, and a trifluoromethyl group on the aniline (B41778) ring imparts unique reactivity to 5-iodo-2-methyl-3-(trifluoromethyl)aniline. Mechanistic studies of reactions involving this compound, though not extensively documented for this specific molecule, can be inferred from transformations of similarly substituted anilines and iodoarenes.
Dual catalytic systems, particularly those combining a transition metal catalyst with a photoredox catalyst, have emerged as powerful tools for forging complex chemical bonds under mild conditions. researchgate.netjscimedcentral.com While specific studies detailing the use of this compound in copper/photoredox dual catalytic systems are not prevalent in the literature, the general principles of such catalysis are applicable. In these systems, the photocatalyst, upon irradiation with visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates from precursors like aryl iodides. researchgate.net
For a compound like this compound, a plausible dual catalytic cycle could involve the photoredox-mediated generation of an aryl radical. This radical could then enter a copper catalytic cycle, enabling a variety of cross-coupling reactions. The interplay between the two catalytic cycles allows for precise control over the reactivity and selectivity of the transformation. researchgate.net The trifluoromethyl group on the aniline ring would significantly influence the electronic properties of the molecule, potentially affecting the rates of oxidative addition and reductive elimination in the copper catalytic cycle.
Table 1: Key Roles of Catalysts in a Hypothetical Copper/Photoredox Reaction
| Catalyst Component | Role | Plausible Intermediate with this compound |
| Photocatalyst | Absorbs light, initiates single-electron transfer (SET) | Excited state photocatalyst reduces the C-I bond to generate a 2-methyl-3-(trifluoromethyl)aniline (B1301044) radical. |
| Copper Catalyst | Undergoes oxidative addition and reductive elimination | A Cu(I) species could react with the aryl radical or undergo oxidative addition with the C-I bond, leading to a Cu(III) intermediate. |
The trifluoromethyl group is generally stable under many reaction conditions. However, under specific circumstances, pathways involving the elimination of fluoride (B91410) can become relevant. While there is no direct evidence of fluoride elimination pathways for this compound in the provided search results, related chemistries suggest potential scenarios. For instance, in certain transition-metal-catalyzed reactions, interactions between the metal center and the trifluoromethyl group could potentially weaken the C-F bonds, although this is a high-energy process. More commonly, degradation of the trifluoromethyl group, if it were to occur, would likely proceed through a series of complex, high-energy steps and is not a typical synthetic transformation.
In reactions where the iodo group of this compound participates directly in catalysis, the iodine species can exhibit dual behavior. While this specific aniline is not mentioned, studies on other anilines in iodine-catalyzed reactions have shown that molecular iodine (I₂) can act as an oxidant, while its reduced form, hydrogen iodide (HI), can serve as a Lewis acid to activate other reactants. nih.govmdpi.combohrium.comresearchgate.net
A redox cycle between these iodine species allows for the use of a catalytic amount of iodine. mdpi.com For example, in a hypothetical condensation reaction involving this compound, the aniline itself could be the source of the catalytic iodine species if the reaction conditions promote the release of iodine. However, it is more common for an external iodine source to be used as the catalyst. In such cases, the iodo-substituted aniline would act as a substrate rather than a catalyst precursor.
Computational Chemistry Studies on Structure-Reactivity Relationships
Computational chemistry provides invaluable insights into the electronic structure, stability, and reactivity of molecules like this compound. Theoretical calculations can predict various molecular properties and help in understanding reaction mechanisms at a molecular level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net
These calculations can help in understanding the molecule's reactivity. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack. While specific DFT studies on this compound are not detailed in the provided search results, research on structurally similar molecules like 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266) has utilized DFT to analyze vibrational spectra and electronic properties. researchgate.net Such studies provide a framework for how DFT could be applied to the target molecule to understand the influence of the combined substituents on its reactivity.
Table 2: Predicted Parameters from DFT Calculations for a Substituted Aniline
| Parameter | Significance in Reactivity |
| HOMO Energy | Indicates the ability to donate an electron; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates the ability to accept an electron; lower energy suggests greater reactivity towards nucleophiles. |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
| Mulliken Charges | Provides a measure of the partial atomic charges, indicating the polarity of bonds and potential reactive sites. researchgate.net |
Quantum-chemical calculations can be used to predict a range of electronic and steric parameters that govern the reactivity of this compound. These parameters are crucial for developing quantitative structure-activity relationships (QSAR).
The in silico prediction of properties such as electron affinity, ionization potential, and various steric descriptors can be achieved through quantum chemistry. nih.govnih.govresearchgate.net For instance, the prediction of mass spectra through quantum chemical methods can provide insights into the fragmentation patterns of the molecule, which is related to its intrinsic bond strengths and stability. nih.govnih.gov While these predictions are not direct measures of reactivity in synthetic transformations, they contribute to a holistic understanding of the molecule's chemical nature. The accuracy of these predictions can be influenced by factors like molecular flexibility and the presence of electronegative atoms. nih.gov
Molecular Docking Studies for Structure-Activity Correlation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery and medicinal chemistry, docking is frequently used to understand the interaction between a ligand and its target protein, providing insights into the structure-activity relationship (SAR).
While specific molecular docking studies for this compound are not readily found in the literature, studies on analogous aniline derivatives have demonstrated the utility of this approach. For instance, docking studies have been conducted on various aniline derivatives to explore their potential as inhibitors for specific biological targets. malariaworld.orguomisan.edu.iqijcce.ac.ir These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity.
For this compound, a hypothetical docking study against a relevant biological target would likely highlight several key interactions:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor.
Hydrophobic Interactions: The methyl group and the trifluoromethylated phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein. mdpi.com
The relative positioning and orientation of these functional groups would be critical for determining the binding affinity and specificity. The interplay of these interactions would form the basis of the structure-activity correlation for this compound and its derivatives.
| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Residue on a Target Protein |
| Hydrogen Bonding | Amino group (-NH2) | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Methyl group (-CH3), Phenyl ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Halogen Bonding | Iodo group (-I) | Carbonyl oxygen, Aromatic rings |
Structure-Reactivity Relationship Studies of Halogenated Trifluoromethyl Anilines
The structure-reactivity relationship (SAR) of halogenated trifluoromethyl anilines is a critical area of study, particularly in medicinal chemistry and materials science, as the nature and position of the substituents profoundly influence the compound's physical, chemical, and biological properties.
The presence of a trifluoromethyl group significantly impacts the electronic properties of the aniline ring. Being a potent electron-withdrawing group, it lowers the pKa of the anilinium ion, making the aniline less basic. This has implications for its nucleophilicity and its ability to participate in reactions requiring protonation.
The halogen substituent further modulates these properties. The nature of the halogen (F, Cl, Br, I) and its position on the ring can affect:
Steric Hindrance: The size of the halogen atom can sterically hinder reactions at adjacent positions.
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its solubility and biological activity.
Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
Studies on various halogenated aniline derivatives have established clear SAR trends. For example, in the development of certain kinase inhibitors, the specific halogen and its position on the aniline moiety were found to be crucial for achieving high potency and selectivity. mdpi.com
The following table summarizes the general effects of the substituents in this compound on its reactivity:
| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Reactivity |
| Iodo (-I) | 5 | Weakly deactivating (inductive) | Moderate | Can participate in cross-coupling reactions; influences regioselectivity. |
| Methyl (-CH3) | 2 | Activating (hyperconjugation) | Moderate | Increases electron density of the ring; directs electrophiles. |
| Trifluoromethyl (-CF3) | 3 | Strongly deactivating (inductive and resonance) | Significant | Decreases nucleophilicity of the amino group and the ring. |
The combined influence of these substituents in this compound results in a complex reactivity profile. The iodine atom provides a handle for further functionalization through reactions like Suzuki, Heck, or Sonogashira coupling, allowing for the synthesis of more complex molecules. The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl and iodo groups will dictate the regioselectivity of electrophilic aromatic substitution reactions.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry, particularly atom economy, are increasingly guiding the development of new synthetic processes. Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. rsc.orgjocpr.com Traditional multi-step syntheses of highly substituted anilines often suffer from poor atom economy, generating significant stoichiometric waste from protecting groups, activators, and byproducts. primescholars.com Future research will likely focus on creating more direct and efficient pathways to 5-Iodo-2-methyl-3-(trifluoromethyl)aniline and its derivatives.
Current synthetic strategies may involve multiple steps, including the separate introduction of each substituent onto the aniline (B41778) core, which can be inefficient. A forward-looking approach would involve the development of synthetic routes that maximize the incorporation of all reactant atoms into the final product. scholarscentral.com This could be achieved through:
Catalytic Methodologies: Shifting from stoichiometric reagents to catalytic systems for reactions like iodination or methylation can dramatically reduce waste and improve sustainability. nih.gov
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for more efficient, scalable production with minimized solvent usage.
Table 1: Comparison of Synthetic Route Principles
| Principle | Traditional Approach | Future Sustainable Approach |
|---|---|---|
| Atom Economy | Often low due to multi-step processes and use of stoichiometric reagents. primescholars.com | High, through addition reactions and catalytic C-H functionalization. rsc.org |
| Reagents | Stoichiometric, often generating significant waste. | Catalytic, recyclable, and designed for high efficiency. |
| Process | Batch processing with significant workup and purification steps. | Continuous flow processes with integrated purification. |
| Environmental Impact | Higher solvent use and waste generation. | Minimized solvent use and waste, lower energy consumption. |
Exploration of Novel Catalytic Systems for Regio- and Stereoselective Functionalization
The aniline ring of this compound has two remaining C-H bonds (at positions 4 and 6) that are available for further functionalization. Additionally, the existing iodo-group serves as a versatile handle for cross-coupling reactions. A significant frontier in synthetic chemistry is the development of catalytic systems that can selectively modify a specific position on a complex molecule.
Regioselective Functionalization: This refers to the ability to control which constitutional isomer is formed when multiple reaction sites are available. quora.comkhanacademy.org For this compound, this means developing catalysts that can selectively target either the C4 or C6 position. Research into transition-metal catalysis (e.g., using palladium, rhodium, nickel, or iron) for C-H activation is a promising avenue. rsc.orgresearchgate.netrsc.orgresearchgate.net For example, a catalyst could be designed to direct arylation, alkylation, or amination to a specific vacant position on the ring, guided by the electronic and steric influence of the existing substituents.
Stereoselective Functionalization: This involves controlling the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com While the core aniline is achiral, stereoselectivity becomes crucial if a chiral substituent is introduced. Future research could explore the use of chiral catalysts to perform enantioselective cross-coupling at the C-I bond or C-H functionalization, leading to the synthesis of chiral molecules with high optical purity. Photoredox catalysis, which uses visible light to drive chemical reactions, offers a powerful tool for such transformations under mild conditions. acs.orgresearchgate.net
Table 2: Potential Catalytic Functionalization Sites
| Position | Type of Functionalization | Potential Catalytic System | Desired Outcome |
|---|---|---|---|
| C4 or C6 | C-H Activation/Alkylation | Iron or Nickel-based catalysts rsc.orgrsc.org | Regioselective introduction of new alkyl groups. |
| C5 (Iodo) | Suzuki or Sonogashira Cross-Coupling | Palladium or Copper catalysts | Introduction of aryl or alkynyl groups. |
| N-H Bond | N-Arylation or N-Alkylation | Copper or Palladium catalysts | Synthesis of secondary or tertiary anilines. |
Expansion into New Interdisciplinary Research Fields Beyond Current Applications
Anilines are foundational building blocks in many established industries, including dyes, polymers, pharmaceuticals, and agrochemicals. uantwerpen.be The specific combination of substituents in this compound opens up possibilities for its application in more specialized, interdisciplinary fields.
Materials Science: The trifluoromethyl group is known for its high electronegativity and lipophilicity, while the iodine atom is large and polarizable. This combination can impart unique electronic and photophysical properties to molecules. Future research could explore the use of this aniline as a precursor for novel organic light-emitting diodes (OLEDs), liquid crystals, or nonlinear optical (NLO) materials where such properties are highly desirable. semanticscholar.org
Chemical Biology: The iodo-substituent is particularly useful in chemical biology. It can participate in halogen bonding, a non-covalent interaction that can be exploited in drug design to enhance binding affinity to biological targets. Furthermore, the iodine atom serves as a handle for "click chemistry" or other bio-orthogonal reactions, allowing the molecule to be attached to biomolecules for use as a probe or diagnostic tool. science.gov
Medicinal Chemistry: The trifluoromethyl group is a common feature in modern pharmaceuticals, often enhancing metabolic stability and cell membrane permeability. The unique substitution pattern of this compound makes it an attractive scaffold for building new drug candidates where fine-tuning of steric and electronic properties is critical.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. DFT allows for the calculation of molecular structures, energies, and electronic properties, providing deep insights into reaction mechanisms and predicting chemical reactivity. researchgate.netacs.orgresearchgate.net
For this compound, advanced computational modeling can accelerate research and development in several key areas:
Predictive Synthesis: By modeling reaction pathways and transition states, DFT can help predict the regioselectivity of C-H functionalization reactions. mdpi.com This allows researchers to computationally screen different catalysts and reaction conditions to identify the most promising ones before committing to resource-intensive laboratory experiments.
Reactivity Analysis: Calculations of molecular properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential can reveal the most likely sites for electrophilic or nucleophilic attack. niscpr.res.innih.gov This information is crucial for designing new reactions and understanding the molecule's intrinsic reactivity.
Materials Design: Computational methods can predict the electronic and optical properties of larger molecules or polymers derived from this aniline. This enables the in silico design of new materials with targeted properties, guiding synthetic efforts toward the most promising candidates for applications in electronics or photonics.
Table 3: Applications of Computational Modeling
| Modeling Application | Information Gained | Impact on Research |
|---|---|---|
| Reaction Pathway Modeling | Transition state energies, reaction kinetics. | Prediction of product distribution and reaction feasibility. |
| Electronic Structure Analysis (DFT) | HOMO/LUMO energies, charge distribution. nih.gov | Understanding of reactivity, stability, and spectral properties. |
| Catalyst-Substrate Interaction | Binding energies, activation barriers. | Rational design of selective catalysts for functionalization. |
| Property Prediction | Optical and electronic properties of derivatives. | Accelerated discovery of new materials. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
